molecular formula C21H27NO2S B3331456 Unii-97PH4652RU CAS No. 835654-68-7

Unii-97PH4652RU

Cat. No. B3331456
CAS RN: 835654-68-7
M. Wt: 357.5 g/mol
InChI Key: DSYJRJFDFYEVFD-SFHVURJKSA-N
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Description

“Unii-97PH4652RU” is also known as "(6S)-6-(PROPYL(2-(THIOPHEN-2-YL)ETHYL)AMINO)-5,6,7,8-TETRAHYDRONAPHTHALEN-1-YL ACETATE" . It is a chemical compound with the molecular formula C21H27NO2S .


Molecular Structure Analysis

The molecular structure of “Unii-97PH4652RU” is defined by its molecular formula C21H27NO2S . It has a molecular weight of 357.51 . The stereochemistry is absolute .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Unii-97PH4652RU” are defined by its molecular structure. It has a molecular weight of 357.51 . The stereochemistry is absolute . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .

Scientific Research Applications

Treatment of Parkinson’s Disease

Rotigotine is a dopaminergic agonist developed for the treatment of Parkinson’s disease . It selectively targets the D1/D2/D3-receptor . The drug stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .

Treatment of Restless Leg Syndrome

In addition to Parkinson’s disease, Rotigotine is also indicated for the treatment of restless leg syndrome . Its activity as an antagonist of the α 2 β adrenergic receptors and as an agonist of the 5-HT1A serotonergic receptor contributes to its beneficial efficacy in vivo .

Transdermal Drug Delivery

Rotigotine is marketed in several countries as a transdermal patch . This method of delivery provides a steady release of the drug, helping to maintain consistent therapeutic levels in the bloodstream .

Stability Studies

Rotigotine has been the subject of various stability studies . These studies are crucial in ensuring the quality of the drug in both its raw material form and pharmaceutical dosage forms .

Development of New Pharmaceutical Formulations

Analytical methods based on high-performance liquid chromatography for rotigotine have been evaluated with the aim of assisting the development of new pharmaceutical formulations .

In Situ Liquid Crystal Gel Formulation

An in situ liquid crystal gel called rotigotine-gel (RTG-gel) was developed using soya phosphatidyl choline (SPC) and glycerol dioleate (GDO) to provide long-acting slow-release benefits of rotigotine while minimizing side effects .

Mechanism of Action

Target of Action

Acetyl rotigotine, also known as O-Acetylrotigotine or Unii-97PH4652RU, is a non-ergoline dopamine agonist . It primarily targets all 5 dopamine receptor subtypes (D1-D5), but binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A serotonergic receptor .

Mode of Action

Rotigotine mimics the effect of the neurotransmitter dopamine by activating dopamine receptors in the body . This interaction with its targets leads to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .

Biochemical Pathways

Rotigotine affects the biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage .

Pharmacokinetics

Rotigotine is formulated as a transdermal patch providing continuous drug delivery over 24 hours . The pharmacokinetics of rotigotine transdermal patch are dose-proportional up to supratherapeutic dose rates of 24 mg/24 h, with steady-state plasma drug concentrations attained within 1–2 days of daily dosing . Most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 hours of patch removal .

Result of Action

The molecular and cellular effects of rotigotine’s action include the suppression of the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) . It also inhibits the expressions of both vascular cellular adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in HUVECs and has anti-inflammatory efficacy in ox-LDL-induced cells by inhibiting the expressions of pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of rotigotine can be influenced by various environmental factors. The stability of rotigotine may be affected by oxidation and instability in certain formulations .

Safety and Hazards

The safety and hazards associated with “Unii-97PH4652RU” are not specified in the available resources. Safety and hazard information would depend on factors such as the amount of exposure, the route of exposure (ingestion, inhalation, skin contact), and individual health conditions .

properties

IUPAC Name

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2S/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23/h4-8,14,18H,3,9-13,15H2,1-2H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYJRJFDFYEVFD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl rotigotine

CAS RN

835654-68-7
Record name (6S)-6-(Propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835654687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-6-(PROPYL(2-(THIOPHEN-2-YL)ETHYL)AMINO)-5,6,7,8-TETRAHYDRONAPHTHALEN-1-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PH4652RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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